molecular formula C26H24N4O3S B2363916 4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207056-32-3

4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No. B2363916
M. Wt: 472.56
InChI Key: GBRHBUXEHVIHPN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazolo[1,5-a]pyrazine ring, an oxazole ring, and a thioether linkage. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.



Synthesis Analysis

Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that the synthesis involves the formation of the oxazole and pyrazolo[1,5-a]pyrazine rings in separate steps, followed by the introduction of the thioether linkage.



Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-donating methoxy groups on the phenyl ring could have a significant impact on the electronic properties of the molecule.



Chemical Reactions Analysis

Again, without specific literature, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of the oxazole and pyrazolo[1,5-a]pyrazine rings suggests that it could participate in a variety of nucleophilic and electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy groups could increase its solubility in polar solvents.


Scientific Research Applications

Pyrazolone Derivatives and Hypersensitivity

  • Research into pyrazolone drugs, a chemical group to which the mentioned compound is related, has shown that propyphenazone, a nonsteroidal anti-inflammatory drug, can lead to IgE-mediated anaphylaxis in susceptible individuals. This study highlights the importance of understanding the allergenic potential of pyrazolone derivatives, which might extend to compounds like 4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine (Himly et al., 2003).

Analgesic and Anti-inflammatory Properties

  • A study on 4H-thieno[3,4-c]pyrazole derivatives, which are structurally similar to the compound , revealed notable analgesic and anti-inflammatory properties. This suggests potential research applications of 4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine in developing new pain relief and anti-inflammatory drugs (Menozzi et al., 1992).

Antidepressant Activities

  • 3,5-Diphenyl-2-pyrazoline derivatives have been studied for their antidepressant activities. The structural similarity of these derivatives to the compound could imply potential applications in psychiatric drug research (Palaska et al., 2001).

Synthesis and Electrochromic Properties

  • Research on pyrazine derivatives, like the compound , has also extended into the field of electrochromic materials. Studies on donor-acceptor polymeric electrochromic materials employing pyrazine units indicate the potential of such compounds in developing new electrochromic devices (Zhao et al., 2014).

Antimicrobial and Antibacterial Evaluation

  • Novel heterocyclic compounds containing pyrazole and pyrazine units have been synthesized and tested for their antibacterial activities. This research suggests that compounds like 4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine could have potential applications in developing new antimicrobial agents (Azab et al., 2013).

Anticancer Potential

  • The synthesis and evaluation of pyrazole, isoxazole, and other derivatives have been studied for their potential as antimicrobial and anti-inflammatory agents. Such studies highlight the importance of investigating the anticancer and antimicrobial potential of related compounds (Kendre et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s always important to handle chemical compounds with care and to follow appropriate safety protocols.


Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use as a pharmaceutical drug or a chemical intermediate. Further studies could also investigate its physical and chemical properties in more detail.


Please note that this is a general analysis based on the structure of the compound and common properties of its functional groups. For a more detailed and accurate analysis, specific literature and experimental data would be needed.


properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-4-[[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-16-7-5-6-8-19(16)20-14-22-26(27-11-12-30(22)29-20)34-15-21-17(2)33-25(28-21)18-9-10-23(31-3)24(13-18)32-4/h5-14H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRHBUXEHVIHPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC(=C(C=C5)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine

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